molecular formula C16H36Cl4P2Pd B2469127 Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) CAS No. 725745-08-4

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II)

Cat. No.: B2469127
CAS No.: 725745-08-4
M. Wt: 538.63
InChI Key: SBVNVPYALHOWLN-UHFFFAOYSA-L
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Description

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is an organometallic compound with the chemical formula C16H36Cl4P2Pd. It is a palladium complex that is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions. This compound is known for its high thermal stability and solubility in non-polar solvents such as benzene and ether .

Mechanism of Action

Target of Action

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is a palladium-based catalyst . Its primary targets are organic compounds that undergo cross-coupling reactions .

Mode of Action

This compound acts as a catalyst in various organic reactions . It facilitates the coupling of two organic moieties through the formation and cleavage of metal-carbon bonds . The palladium center in the compound interacts with the organic substrates, enabling their coupling .

Biochemical Pathways

The compound is involved in several types of cross-coupling reactions, including Buchwald-Hartwig Cross Coupling Reaction , Heck Reaction , Hiyama Coupling , Negishi Coupling , Sonogashira Coupling , Stille Coupling , and Suzuki-Miyaura Coupling . These reactions are crucial in the synthesis of complex organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

In the context of a chemical reaction, the compound is known for itshigh reactivity and good solubility in non-polar solvents .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds . It is particularly effective in facilitating cross-coupling reactions, which are widely used in organic synthesis .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It is typically used under inert gas conditions (nitrogen or argon) at temperatures between 2-8°C . The compound is also known for its high thermal stability , allowing it to perform effectively under a range of reaction conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) can be synthesized through the reaction of palladium(II) chloride with chlorodi-tert-butylphosphine in an appropriate solvent. The reaction typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for dichlorobis(chlorodi-tert-butylphosphine)palladium(II) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions. These reactions include:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common Reagents and Conditions: The common reagents used in these reactions include aryl halides, organometallic reagents (such as organoboranes, organostannanes, and organozinc compounds), and bases. Typical reaction conditions involve the use of solvents like toluene, tetrahydrofuran (THF), or dimethylformamide (DMF) at elevated temperatures ranging from 50°C to 150°C .

Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is unique due to its high thermal stability and solubility in non-polar solvents. It also exhibits excellent catalytic activity in a wide range of cross-coupling reactions, making it a valuable tool in organic synthesis .

Biological Activity

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II), commonly referred to as Pd(dtbp)Cl2, is a palladium complex that has garnered attention for its potential applications in organic synthesis and biological systems. This article delves into its biological activity, particularly focusing on its catalytic properties, interactions within biological environments, and implications for medicinal chemistry.

The compound has the following characteristics:

  • Molecular Formula : C₁₆H₃₆Cl₂P₂Pd
  • Molecular Weight : 411.43 g/mol
  • CAS Number : 725745-08-4
  • MDL Number : MFCD05662698

The structure of Pd(dtbp)Cl2 features a palladium center coordinated by two chlorodi-tert-butylphosphine ligands, which significantly influence its reactivity and selectivity in various chemical reactions.

Catalytic Activity

Dichlorobis(chlorodi-tert-butylphosphine)palladium(II) is primarily recognized for its role as a catalyst in cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling
  • Sonogashira Reaction
  • Heck Reaction

These reactions are essential for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules. The bulky phosphine ligands enhance the selectivity and efficiency of these reactions by stabilizing the palladium center and facilitating the oxidative addition and reductive elimination processes involved in the catalytic cycle .

Biological Interactions

Research has indicated that palladium complexes, including Pd(dtbp)Cl2, can exhibit biological activity beyond their catalytic roles. Notably, studies have explored their potential in bioorthogonal chemistry, where they can mediate transformations within living cells. The presence of phosphine ligands allows these complexes to be engineered for specific interactions with biological targets, such as mitochondria .

Case Studies

  • Cellular Uptake and Reactivity :
    • A study demonstrated that discrete palladium complexes with tailored phosphine ligands could facilitate depropargylation reactions in cell lysates and living mammalian cells. The engineered ligands allowed for preferential accumulation in mitochondria, enhancing the biological effects of the palladium catalyst .
  • Catalytic Performance in Complex Media :
    • Comparative studies showed that while many palladium sources were ineffective in complex cellular environments, those featuring designed phosphine ligands maintained their reactivity. This stability is crucial for potential therapeutic applications where palladium complexes could activate prodrugs selectively within target cells .

Toxicity and Safety Profile

Despite their promising applications, it is essential to consider the safety profile of dichlorobis(chlorodi-tert-butylphosphine)palladium(II). The compound is classified as an irritant, and caution is advised when handling it in laboratory settings .

Properties

IUPAC Name

ditert-butyl(chloro)phosphane;dichloropalladium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H18ClP.2ClH.Pd/c2*1-7(2,3)10(9)8(4,5)6;;;/h2*1-6H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVNVPYALHOWLN-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C(C)(C)C)Cl.CC(C)(C)P(C(C)(C)C)Cl.Cl[Pd]Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Cl4P2Pd
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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